2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide
Description
2-[3,5-Bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide (CAS RN: 244022-74-0) is a fluorinated organic compound with the molecular formula C₁₀H₈F₆N₂O and a molecular weight of 286.17 g/mol . Its structure features a central ethanimidamide backbone substituted with a 3,5-bis(trifluoromethyl)phenyl group and an N'-hydroxy functional group (Fig. 1). The trifluoromethyl (-CF₃) groups enhance lipophilicity and metabolic stability, properties often exploited in pharmaceuticals and agrochemicals. Synonyms for this compound include 3,5-Bis(trifluoromethyl)phenylacetamidoxime and 2-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N’’-HYDROXYETHANIMIDAMIDE .
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6N2O/c11-9(12,13)6-1-5(3-8(17)18-19)2-7(4-6)10(14,15)16/h1-2,4,19H,3H2,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYSBKCOGRNGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372633 | |
| Record name | 2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244022-74-0 | |
| Record name | 2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[3,5-bis(trifluoromethyl)phenyl]-N’-hydroxyethanimidamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime. This intermediate is then subjected to further reactions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[3,5-bis(trifluoromethyl)phenyl]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often involving nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Cholinesterase Inhibition
One of the significant applications of this compound is in the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research has indicated that derivatives of 2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide can enhance the potency of AChE and BuChE inhibitors, thus contributing to therapeutic strategies aimed at improving cholinergic neurotransmission in patients suffering from dementia .
Anti-Cancer Properties
Another area of interest is the anti-cancer potential of compounds related to this compound. Studies have shown that certain derivatives can inhibit liver tumor growth by modulating pathways associated with cancer cell proliferation. For instance, a related compound was found to inhibit the STAT3 signaling pathway, which is often activated in various cancers . This suggests that similar compounds could be explored for their potential as anti-cancer agents.
Catalysis
Organocatalysis
The compound's structural features have made it a valuable component in organocatalysis. Specifically, derivatives containing the 3,5-bis(trifluoromethyl)phenyl motif have been utilized in promoting organic transformations through hydrogen bonding interactions . This capability allows for the stabilization of transition states during chemical reactions, making these compounds effective catalysts in organic synthesis.
Biochemical Research
Protein Structure Studies
In biochemical research, this compound has been employed to study protein structures and functions. Its ability to interact with various biomolecules aids researchers in understanding enzyme mechanisms and drug interactions at a molecular level . This application is crucial for drug development as it helps identify potential drug targets and elucidate their mechanisms of action.
Data Tables
| Application Area | Specific Use | Impact/Outcome |
|---|---|---|
| Medicinal Chemistry | Cholinesterase inhibitors | Improved therapeutic strategies for neurodegenerative diseases |
| Anti-Cancer Research | Inhibition of liver tumor growth | Potential new treatments targeting STAT3 pathway |
| Catalysis | Organocatalyst for organic transformations | Enhanced reaction efficiency through hydrogen bonding |
| Biochemical Research | Protein structure/function studies | Insights into enzyme mechanisms and drug interactions |
Case Studies
-
Cholinesterase Inhibitors Development
A study designed twenty-two analogues of dual AChE/BuChE inhibitors based on the structure of related compounds. These analogues were evaluated for their efficacy using spectrophotometric methods and showed promising results in enhancing inhibition potency . -
Cancer Therapeutics Exploration
Research focused on a derivative compound demonstrated its ability to prevent liver tumor growth in vivo. The mechanism involved modulation of HNF 4α activity and inhibition of the STAT3 pathway, indicating a potential therapeutic avenue for liver cancer treatment .
Mechanism of Action
The mechanism of action of 2-[3,5-bis(trifluoromethyl)phenyl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Compounds
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Functional Groups/Features | Potential Applications |
|---|---|---|---|---|---|
| 2-[3,5-Bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide | 244022-74-0 | C₁₀H₈F₆N₂O | 286.17 | Ethanimidamide, N'-hydroxy, bis-CF₃ phenyl | Chelation, agrochemical research |
| (S)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea | 1048692-50-7 | C₁₆H₂₁F₆N₃S | 401.41 | Thiourea, dimethylamino, branched alkyl | Catalysis, ligand synthesis |
| N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dipentylamino)cyclohexyl]thiourea | Not provided | C₂₅H₃₇F₆N₃S | 525.63 | Thiourea, cyclohexyl, dipentylamino | Chiral resolution, drug discovery |
| N-(3-phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine (flubenzimine) | Not provided | C₁₉H₁₄F₆N₄S | 444.41 | Thiazolidinylidene, bis-CF₃ imino | Pesticide (acaricide) |
Key Observations:
Common Features : All compounds contain the 3,5-bis(trifluoromethyl)phenyl group, which confers high electronegativity and resistance to enzymatic degradation .
Flubenzimine () incorporates a thiazolidinylidene ring with bis(trifluoromethyl)imino substituents, suggesting pesticidal activity via disruption of insect nervous systems .
Stereochemical Complexity : The thiourea analogs in Table 1 feature stereocenters (e.g., (1R,2R)-cyclohexyl groups), enabling chiral applications in asymmetric synthesis or drug development, whereas the target compound lacks stereocenters .
Physicochemical and Application-Based Comparisons
- Molecular Weight and Solubility : The target compound (286.17 g/mol) is smaller and likely more soluble in polar solvents compared to bulkier thioureas (401–525 g/mol), which may favor lipid membrane penetration in bioactive contexts .
- Reactivity: The N'-hydroxyethanimidamide group in the target compound can act as a metal chelator or participate in oxime-based reactions, useful in coordination chemistry or prodrug design . Thioureas (e.g., Kanto Reagents’ derivatives) are versatile ligands for transition metals (e.g., palladium in catalysis) due to their sulfur and nitrogen donor atoms .
- Flubenzimine’s pesticidal use highlights the role of trifluoromethyl groups in enhancing bioactivity and environmental persistence .
Research Implications and Gaps
While structural similarities exist, functional group diversity drives divergent applications. For example:
Biological Activity
2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide is a compound of significant interest in medicinal chemistry, primarily due to its unique structural features and potential therapeutic applications. The trifluoromethyl groups attached to the phenyl ring enhance the compound's lipophilicity and reactivity, making it a candidate for various biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C11H10F6N2O, with a molecular weight of approximately 296.20 g/mol. The presence of multiple trifluoromethyl groups contributes to its distinct electronic properties, influencing its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The following sections detail specific biological activities associated with this compound:
1. Cholinesterase Inhibition
Recent studies have explored the cholinesterase inhibitory activity of related compounds, particularly focusing on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, analogues similar to this compound have shown moderate inhibition against AChE and BuChE with IC50 values ranging from 18.2 to 196.6 μmol/L for AChE and 9.2 to 196.2 μmol/L for BuChE . Such inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
2. Dihydrotestosterone (DHT) Inhibition
Another significant activity is the inhibition of steroid 5α-reductase type 1 (SRD5A1), which converts testosterone into dihydrotestosterone (DHT). One study reported that a structurally similar compound exhibited an IC50 of 1.44 ± 0.13 µM against SRD5A1, indicating strong potential as a non-steroidal suppressor of DHT production . This property could be beneficial in treating conditions like androgenetic alopecia and benign prostatic hyperplasia.
3. Antimicrobial Activity
Compounds with similar trifluoromethyl substitutions have demonstrated antimicrobial properties. For instance, certain derivatives exhibited submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing MIC values between 0.16–0.68 µM . This suggests that this compound may also possess significant antimicrobial potential.
Case Studies
Several case studies highlight the biological activities associated with this class of compounds:
- Case Study on Cholinesterase Inhibition : A series of derivatives were synthesized and tested for their ability to inhibit AChE and BuChE. The most promising analogues showed improved selectivity and potency compared to existing cholinesterase inhibitors like rivastigmine .
- Case Study on DHT Production : In vitro studies demonstrated that the amide derivative containing 3,5-bis(trifluoromethyl)phenyl significantly inhibited DHT production in human keratinocyte cells while maintaining high cell viability .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
